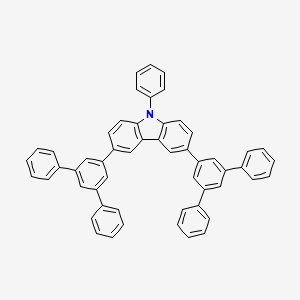

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:

Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.

Functionalization: Introduction of phenyl and diphenylphenyl groups through Friedel-Crafts alkylation or Suzuki coupling reactions.

Industrial Production Methods

Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Carbazole derivatives can undergo oxidation to form carbazole-3,6-diones.

Reduction: Reduction reactions can convert carbazoles to tetrahydrocarbazoles.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Carbazole-3,6-diones.

Reduction: Tetrahydrocarbazoles.

Substitution: Halogenated carbazoles or other substituted derivatives.

Aplicaciones Científicas De Investigación

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have applications in various fields:

Chemistry: Used as intermediates in organic synthesis.

Biology: Potential use in the development of bioactive molecules.

Medicine: Investigated for their pharmacological properties.

Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mecanismo De Acción

The mechanism of action for compounds like 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole depends on their specific application:

In Electronics: Acts as a charge transport material in OLEDs.

In Medicine: May interact with biological targets such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 9-Phenylcarbazole

- 3,6-Diphenylcarbazole

- 9H-Carbazole

Comparison

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. Compared to simpler carbazoles, it may offer enhanced performance in electronic applications or different biological activities.

Actividad Biológica

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole (CzTP) is a synthetic organic compound that belongs to the carbazole family. Carbazoles are recognized for their diverse applications in organic electronics and pharmaceuticals due to their unique electronic properties and biological activities. This article explores the biological activity of CzTP, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C54H37N

- Molecular Weight : 699.88 g/mol

- CAS Number : 1201649-79-7

- Structure : CzTP features a central carbazole core with phenyl and diphenyl substituents that enhance its electronic properties.

The biological activity of CzTP is primarily attributed to its interactions at the molecular level with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to potential therapeutic effects. The compound's structure allows it to participate in intramolecular charge transfer (ICT), which is crucial for its photophysical properties and may also influence its biological behavior.

Pharmacological Properties

Research indicates that CzTP exhibits several pharmacological properties:

- Antioxidant Activity : CzTP has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing cellular damage in various diseases.

- Anticancer Potential : Preliminary studies suggest that CzTP may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some studies have indicated that CzTP could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of CzTP:

- Study on Antioxidant Activity : In vitro assays demonstrated that CzTP effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anticancer Activity Assessment : A study involving human breast cancer cell lines revealed that CzTP treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations . The study highlighted the compound's ability to induce apoptosis through caspase activation.

- Neuroprotective Mechanisms : Research on neuronal cell cultures exposed to neurotoxic agents showed that CzTP significantly reduced cell death and maintained mitochondrial integrity, suggesting its potential as a therapeutic agent for neuroprotection .

Comparative Analysis

| Compound Name | Molecular Weight | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | 699.88 g/mol | Yes | Yes | Yes |

| 9-Phenylcarbazole | 269.34 g/mol | Moderate | Moderate | No |

| 3,6-Diphenylcarbazole | 307.35 g/mol | Low | Low | No |

Propiedades

IUPAC Name |

3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHSOUPRKHXZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H37N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.